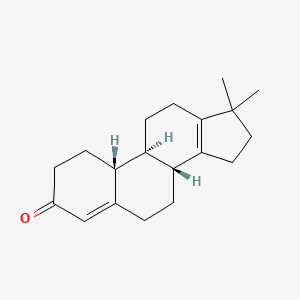
17,17-Dimethylgona-4,13-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17,17-Dimethylgona-4,13-dien-3-one is a synthetic steroidal compound with the molecular formula C19H26O. It is known for its unique structure and significant biological activities. This compound is part of the larger class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. Steroids are widely studied for their diverse roles in biological systems and their applications in medicine and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Dimethylgona-4,13-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the biotransformation of androsta-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, which is then further modified to introduce the 17,17-dimethyl groups . The reaction conditions often require specific enzymes or microbial cultures to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microbial biotransformation processes. These processes are cost-effective and environmentally friendly, utilizing microbial cultures to convert precursor steroids into the desired product . The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions: 17,17-Dimethylgona-4,13-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
科学研究应用
17,17-Dimethylgona-4,13-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating steroid hormone pathways.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
作用机制
The mechanism of action of 17,17-Dimethylgona-4,13-dien-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
相似化合物的比较
- 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one
- 10,17,17-Trimethylgona-4,13-dien-3-one
Comparison: Compared to similar compounds, 17,17-Dimethylgona-4,13-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the presence of the 17,17-dimethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
153-23-1 |
|---|---|
分子式 |
C19H26O |
分子量 |
270.4 g/mol |
IUPAC 名称 |
(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1 |
InChI 键 |
QQKCHKZSXKFDDR-ARFHVFGLSA-N |
手性 SMILES |
CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
规范 SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



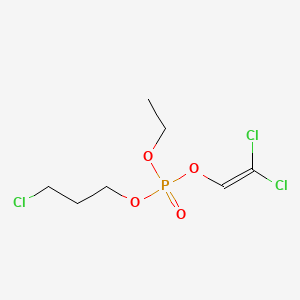
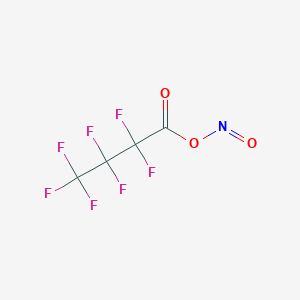

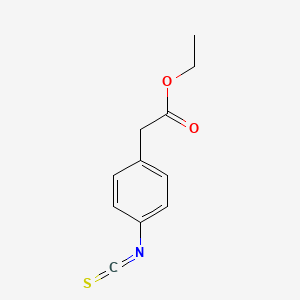

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
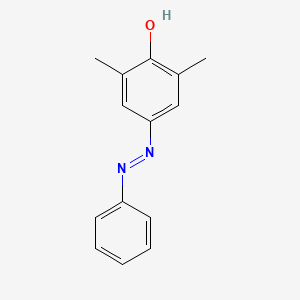
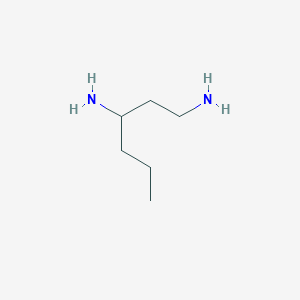
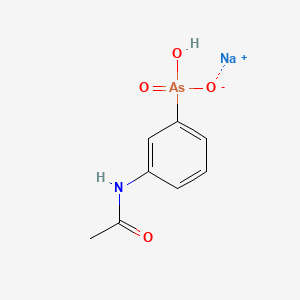
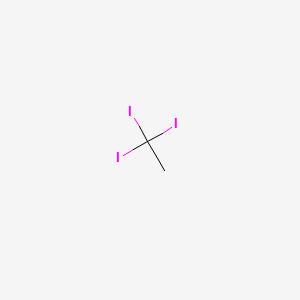
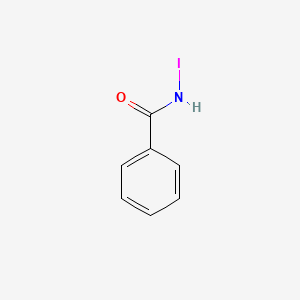
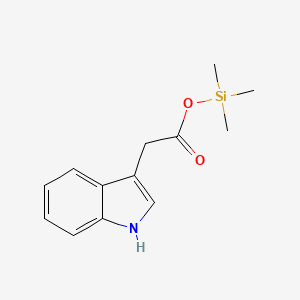
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
